(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine
Description
Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQXAHWKVKFEIH-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R,2R)-2-fluoro-N-methylcyclohexan-1-amine, also referred to as 2-fluoro-6-methylcyclohexan-1-amine, is a chiral amine characterized by a fluorine atom and a methyl group on a cyclohexane ring. This compound has garnered interest in medicinal chemistry due to its unique structural features that influence its biological activity.
Structural Characteristics
The presence of the fluorine atom is significant as it enhances the compound's stability and solubility , while the methyl group contributes to steric effects that can affect interactions with biological targets. Such modifications can lead to improved binding affinities and metabolic stability, making this compound a potential candidate for drug development.
The mechanism of action of this compound involves its interaction with specific molecular targets. The electronegativity of the fluorine atom may enhance binding affinities to certain enzymes or receptors, thereby altering biological activity. Additionally, the overall conformation influenced by the cyclohexane ring and the methyl group plays a crucial role in its reactivity and interactions with biological systems.
Biological Activity and Applications
Research indicates that compounds similar to this compound exhibit significant pharmacological effects. Here are some notable areas of biological activity:
- Enzyme Interaction : Preliminary studies suggest that this compound may influence enzyme activity, potentially serving as an inhibitor or modulator in various biochemical pathways.
- Receptor Binding : The compound has shown potential for binding to specific receptors, which could be leveraged in designing drugs targeting neurological or metabolic disorders.
- Pharmacological Effects : Similar compounds have been explored for their efficacy against diseases such as cancer and neurodegenerative disorders, indicating that this compound may hold similar promise .
Case Studies
A variety of studies have investigated the biological activity of compounds related to this compound:
- Synthesis and Activity : In one study, biocatalytic methods were employed to synthesize chiral amines including this compound. The resulting compounds exhibited high optical purity and specific enzyme interactions that suggest potential therapeutic applications .
- Pharmacological Screening : Another research effort highlighted the pharmacological screening of structurally similar compounds that demonstrated anti-inflammatory and analgesic properties. These findings suggest that this compound could be further explored for similar activities .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Cyclohexylamines
(1R,2R)-2-Fluoro-N-(heptan-2-yl)cyclohexan-1-amine
- Molecular Formula : C₁₃H₂₅FN .
- Key Differences : The N-heptan-2-yl substituent introduces a long alkyl chain, enhancing lipophilicity compared to the methyl group in the target compound. This modification may improve blood-brain barrier penetration in drug design .
(1R,2R)-2-Fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine
- Structure : Cyclopentane core with a 4-fluorophenethyl group.
- The fluorophenyl group enables π-π stacking interactions absent in the cyclohexane analog .
Non-Fluorinated Cyclohexylamines
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine Hydrochloride
- Structure : Methylthio (SCH₃) replaces fluorine at C2.
- Properties : The sulfur atom increases nucleophilicity and polarizability, altering reactivity in alkylation or oxidation reactions. Applications span agrochemicals and transition-metal coordination .
(1R,2R)-N,N-Dimethylcyclohexane-1,2-diamine
- Structure: Two methylamino groups at C1 and C2.
- Crystallography : Forms orthorhombic crystals (space group P2₁2₁2₁) with N–H⋯N hydrogen bonding (bond length: 3.250 Å) .
- Applications: A chiral diamine base for deaggregating organolithium compounds and asymmetric catalysis. The absence of fluorine reduces electron-withdrawing effects, enhancing basicity compared to the target compound .
Substituted Diamines
(1R,2R)-N,N,N′,N′-Tetramethylcyclohexane-1,2-diamine
- Structure : Four methyl groups on the diamine.
- Impact : Increased steric hindrance reduces coordination flexibility but enhances stability in transition-metal complexes. The compound’s hygroscopic nature contrasts with the hydrochloride salt of the target compound .
(1R,2R)-1,2-N,N′-Bis(methanesulfonyl)aminocyclohexane
Data Tables
Table 1: Structural and Physical Properties
Preparation Methods
General Synthetic Strategy
The synthesis of (1R,2R)-2-fluoro-N-methylcyclohexan-1-amine typically starts from a cyclohexane derivative with appropriate functional groups that allow selective fluorination and amination. A common approach involves:
- Starting from (1R,2R)-1,2-cyclohexanedimethanol or related cyclohexane precursors.
- Selective introduction of fluorine at the 2-position via fluorinating agents or nucleophilic substitution.
- Alkylation of the amino group to introduce the N-methyl substituent.
- Purification and isolation of the hydrochloride salt to stabilize the amine.
Industrial methods optimize these steps using continuous flow reactors and advanced purification to enhance yield and purity.
Fluorination Techniques
Fluorination at the 2-position of cyclohexane is a critical step and can be achieved by several methods:
Electrophilic fluorination using reagents like Xtalfluor-E, often performed at low temperatures (-78 °C) to control stereochemistry and avoid side reactions. For example, fluorination of phenylbutanol derivatives with Xtalfluor-E in the presence of TEA*3HF yields fluorinated intermediates efficiently.
Nucleophilic substitution via aziridinium ion intermediates has been reported as a versatile method for C-F bond formation. This involves the formation of aziridinium ions from amino precursors, followed by substitution with fluoride sources to install the fluorine atom with retention of stereochemistry.
Amination and N-Methylation
The introduction of the N-methyl group on the amine is typically achieved by:
Selective alkylation of the primary amine with methylating agents under controlled conditions to avoid over-alkylation or side reactions.
Reductive amination techniques, where the amine is formed by reduction of nitro groups or imine intermediates, followed by methylation steps.
Representative Synthetic Procedure (Research Example)
A detailed synthetic procedure for related fluorinated amines, which can be adapted for this compound, includes:
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | Reaction of K2CO3, MeCN, N-methylbenzylamine, and 1-bromo-2-fluoroethane at 60 °C overnight | N-alkylation to form N-benzyl-N-methyl-2-fluoroethylamine (80% yield) |
| 2 | Purification by silica gel chromatography | Isolation of pure fluorinated amine |
| 3 | Removal of benzyl protecting group via hydrogenolysis or other methods | Free amine with N-methyl and fluorine substituents obtained |
| 4 | Conversion to hydrochloride salt for stability | Final product stabilized as hydrochloride salt |
This method demonstrates the utility of alkylation with fluorinated alkyl halides and subsequent purification.
Industrial Production Considerations
Industrial-scale synthesis focuses on:
- Use of continuous flow reactors to improve reaction control and safety when handling fluorinating agents.
- Optimization of reaction parameters (temperature, solvent, reagent ratios) to maximize stereoselectivity and yield.
- Advanced purification techniques such as crystallization of hydrochloride salts and chromatographic methods to achieve high purity suitable for pharmaceutical applications.
Analytical and Characterization Data
Characterization of the synthesized compound involves:
Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR are essential to confirm the structure and stereochemistry. Chemical shifts for fluorine typically appear around -215 to -220 ppm in ^19F NMR, indicative of the fluorine environment on the cyclohexane ring.
Mass Spectrometry (MS): High-resolution MS confirms the molecular weight and formula.
Chromatography: Gas chromatography with flame ionization detection (GC-FID) is used to monitor reaction progress and purity.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Starting from cyclohexanedimethanol | Acid-binding agent, selective alkylation, nitro reduction | Variable | Multi-step, stereoselective |
| Electrophilic fluorination | Xtalfluor-E, TEA*3HF, -78 °C to RT | ~40-80 | Controlled fluorination, stereoselective |
| Nucleophilic substitution via aziridinium intermediates | Amino precursors, fluoride sources | High | Retains stereochemistry, versatile |
| N-alkylation with fluorinated alkyl halides | K2CO3, MeCN, N-methyl amines, 60 °C | 41-85 | Efficient, scalable |
| Industrial continuous flow | Optimized reactors, purification steps | High | Scalable, high purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
